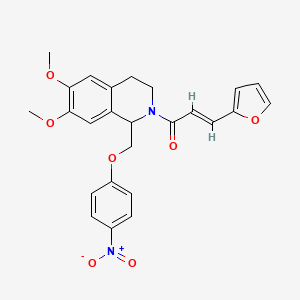

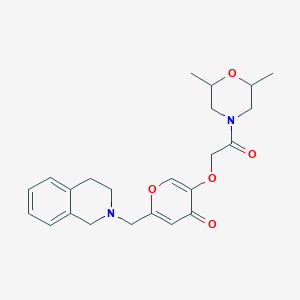

![molecular formula C9H11NO4S3 B2733579 2-(Methylthio)benzo[d]thiazole methyl sulfate CAS No. 1329871-59-1](/img/structure/B2733579.png)

2-(Methylthio)benzo[d]thiazole methyl sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methylthio)benzothiazole is a degradation product of 2-(thiocyanomethylthio)benzothiazole, a biocide used in the leather, pulp, and paper industries . It has been used in trace determination of polar 1H-benzotriazoles and benzothiazoles in drinking and surface water by liquid chromatography-electrospray mass spectrometry .

Synthesis Analysis

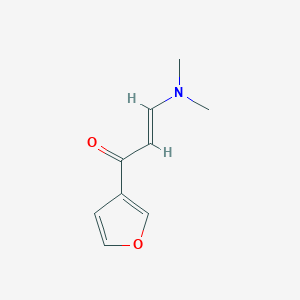

The synthesis of 2-substituted benzothiazole derivatives has been established using α-keto acids and 2,2’-disulfanediyldianiline as substrates and sodium metabisulfite as a catalyst . Another method involves the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile and 2-amino-benzenthiol .Molecular Structure Analysis

The molecular formula of 2-(Methylthio)benzothiazole is C8H7NS2 . The structure includes a benzothiazole ring with a methylthio group attached at the 2nd position .Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Physical And Chemical Properties Analysis

2-(Methylthio)benzothiazole is a powder with a melting point of 43-46 °C (lit.) . Its molecular weight is 181.28 . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 302.0±25.0 °C at 760 mmHg, and a flash point of 136.4±23.2 °C .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Benzothiazoles, including 2-arylbenzothiazoles, have demonstrated antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. The 2-(Methylthio)benzo[d]thiazole methyl sulfate may exhibit similar activity, making it relevant for combating bacterial infections .

Anti-Fungal Properties

Fungal infections remain a global health concern. Benzothiazole derivatives have been investigated for their antifungal activity. The compound could potentially inhibit fungal growth or serve as a lead for developing novel antifungal drugs .

Antioxidant Effects

Antioxidants play a crucial role in protecting cells from oxidative damage. Some benzothiazole derivatives exhibit antioxidant properties. Researchers may explore whether 2-(Methylthio)benzo[d]thiazole methyl sulfate possesses similar effects, contributing to cellular health .

Anti-Inflammatory Potential

Inflammation is associated with various diseases. Benzothiazoles have been studied as anti-inflammatory agents. Investigating the anti-inflammatory properties of this compound could provide insights into potential therapeutic applications .

Anti-Cancer Activity

Benzothiazoles have shown promise as anticancer agents. Researchers have explored their effects on cancer cell lines. Investigating the cytotoxicity and mechanisms of action of 2-(Methylthio)benzo[d]thiazole methyl sulfate may reveal its potential in cancer therapy .

Biological Imaging and Detection

Fluorescent compounds derived from benzothiazoles are valuable tools for biological imaging and detection. Researchers have used similar scaffolds for labeling and visualizing specific cellular components. The compound’s fluorescence properties could be harnessed for diagnostic purposes .

Safety and Hazards

Zukünftige Richtungen

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making it vital for the investigation of novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that 2-(Methylthio)benzo[d]thiazole methyl sulfate and its derivatives may have potential applications in the development of new drugs.

Eigenschaften

IUPAC Name |

methyl hydrogen sulfate;2-methylsulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2.CH4O4S/c1-10-8-9-6-4-2-3-5-7(6)11-8;1-5-6(2,3)4/h2-5H,1H3;1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEAMYSVOBKGRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O.CSC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)benzo[d]thiazole methyl sulfate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-7-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2733498.png)

![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2733504.png)

![tert-Butyl 2-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3-yl)acetate](/img/structure/B2733515.png)